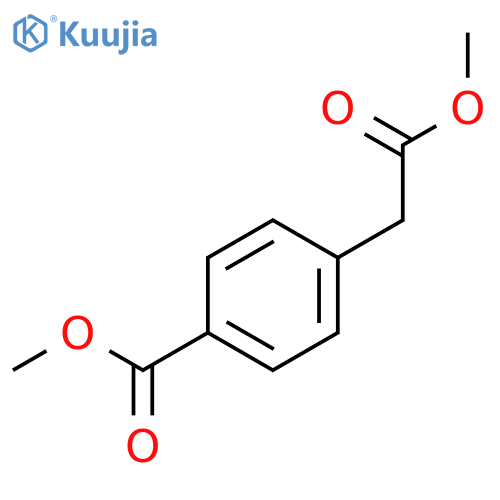

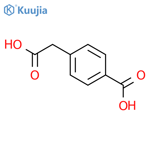

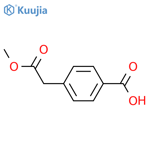

A simple method for the preparation of monomethyl esters of dicarboxylic acids by selective esterification of the nonconjugated carboxyl group in the presence of an aromatic or conjugated carboxyl group

,

Journal of Chemical Research,

2000,

(6),

282-283